molecular formula C9H18N2O2 B1202690 N-(5-acetamidopentyl)acetamide CAS No. 3073-58-3

N-(5-acetamidopentyl)acetamide

Cat. No.: B1202690
CAS No.: 3073-58-3
M. Wt: 186.25 g/mol
InChI Key: FQKKPLXFGDCBJT-UHFFFAOYSA-N
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Description

Contextual Significance within Amide Chemistry and Metabolomics Research

In the realm of amide chemistry, the acetamide (B32628) functional group is of fundamental importance. The amide bond is the defining linkage in peptides and proteins, and acetamide itself has been detected in interstellar space, highlighting its fundamental nature in organic chemistry. wikipedia.org N-(5-acetamidopentyl)acetamide, possessing two such groups, presents a structure with potential for hydrogen bonding, which can influence its physical properties like its melting point and solubility. cymitquimica.com The presence of both a hydrophobic pentylene backbone and hydrophilic acetamide groups gives it amphipathic characteristics, suggesting potential utility as an intermediate in organic synthesis or in the development of new chemical entities. cymitquimica.com

The significance of this compound is particularly prominent in the field of metabolomics, the large-scale study of small molecules within cells, biofluids, tissues, or organisms. It has been identified as a relevant metabolite in several studies investigating physiological and pathological processes. For instance, in studies on aging, this compound was identified as a significantly downregulated fecal metabolite in middle-aged pigs compared to their younger counterparts, suggesting a potential role as a biomarker for age-related metabolic shifts. mdpi.comresearchgate.net Furthermore, research into the gut microbiome has shown that the abundance of this compound can be influenced by probiotics. nih.govmdpi.com In studies involving laying hens, this compound was identified as one of the key metabolites connected to the interaction between cecal metabolites and liver lipid metabolism. frontiersin.org These findings underscore its relevance in understanding the complex interplay between diet, gut microbiota, and host metabolism.

Historical Perspective of Relevant Analogues and Structural Motifs in Scientific Inquiry

The scientific interest in this compound is built upon a long history of research into its structural analogues, primarily polyamines and their acetylated derivatives. Polyamines like putrescine, spermidine, and spermine (B22157) are ubiquitous polycationic molecules essential for cell proliferation and growth. aacrjournals.orghmdb.ca Their roles in hyperproliferative diseases, especially cancer, have been a subject of intense investigation for decades. aacrjournals.orgiiarjournals.org

This compound is the diacetylated form of cadaverine (B124047), a diamine produced from the decarboxylation of lysine, often by bacteria. aacrjournals.orgzu.edu.pk The acetylation of polyamines is a key metabolic process. Mono- and diacetylated derivatives, such as acetylputrescine, acetylspermidine, and diacetylspermine, are often found in elevated concentrations in the biofluids of cancer patients and are considered promising biomarkers. aacrjournals.orgiiarjournals.orgiiarjournals.org For instance, N1,N12-diacetylspermine (DAS) has been investigated as a biomarker for non-small-cell lung cancer and colorectal cancer. iiarjournals.orgnih.gov The study of these simpler acetylated polyamines has established a precedent for investigating compounds like this compound, providing a framework for understanding its potential biological roles and significance as a biomarker.

Scope and Objectives of Academic Investigations into the Compound

Current academic investigations into this compound are primarily exploratory and focused on its role as a biomarker in different biological contexts. The main objectives of this research can be summarized as follows:

Understanding Age-Related Metabolic Changes: Studies have aimed to identify metabolic markers associated with aging. In this context, this compound has been identified as a differential metabolite in fecal samples of pigs of different ages, with its downregulation pointing towards age-associated shifts in metabolism. mdpi.comresearchgate.net

Investigating Gut Microbiome Interactions: Research has focused on how dietary interventions, such as the use of probiotics like Lactobacillus delbrueckii subsp. bulgaricus, alter the gut metabolome. This compound is part of a network of metabolites that are modulated by such interventions, and understanding its role may provide insights into the mechanisms of probiotic action on gut health. nih.govmdpi.com

Elucidating Metabolic Pathways: The compound has appeared in studies aiming to link the metabolome of the gut with metabolic processes in other organs. For example, its identification in a network analysis of cecal metabolites and liver lipid metabolism genes in hens suggests a potential role in gut-liver axis communication. frontiersin.org

Exploring Potential in Disease Research: While direct research is limited, its structural similarity to other biologically active acetylated polyamines suggests a potential for future investigation in disease contexts, such as cancer. smolecule.com The established role of its analogues in inducing apoptosis and influencing cell growth provides a rationale for exploring this compound in similar applications. smolecule.com

Chemical Properties of this compound

Property Value Source
IUPAC Name This compound nih.gov
Synonyms N,N'-1,5-Pentanediylbis[acetamide], Diacetylcadaverine cymitquimica.com
CAS Number 3073-58-3 nih.govcymitquimica.com
Molecular Formula C9H18N2O2 smolecule.comnih.gov
Molecular Weight 186.25 g/mol smolecule.comnih.gov
InChIKey FQKKPLXFGDCBJT-UHFFFAOYSA-N nih.gov

Summary of Key Research Findings

Research Area Organism Key Finding Significance Source
Aging Metabolomics Pig Significantly downregulated in feces of middle-aged pigs compared to young pigs. Potential biomarker for age-related metabolic changes. mdpi.comresearchgate.net
Gut Microbiome Pig Part of a metabolite network influenced by Lactobacillus delbrueckii subsp. bulgaricus supplementation. Indicates a role in the metabolic shifts induced by probiotics. nih.govmdpi.com

Table of Mentioned Chemical Compounds

Compound Name
This compound
Acetamide
Acetylcadaverine
Acetylputrescine
Acetylspermidine
Cadaverine
Diacetylcadaverine
Diacetylspermine
Putrescine
Spermidine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-acetamidopentyl)acetamide
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InChI

InChI=1S/C9H18N2O2/c1-8(12)10-6-4-3-5-7-11-9(2)13/h3-7H2,1-2H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FQKKPLXFGDCBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40952958
Record name N,N'-(Pentane-1,5-diyl)diethanimidic acid
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3073-58-3
Record name N-[5-(Acetylamino)pentylene]acetamide
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Record name Bis-(acetyl)diaminopentane
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Record name N,N'-(Pentane-1,5-diyl)diethanimidic acid
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Record name N-(5-acetamidopentyl)acetamide
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Record name N-(5-acetamidopentyl)acetamide
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Chemical Synthesis and Derivatization Strategies for N 5 Acetamidopentyl Acetamide

Established Synthetic Pathways to N-(5-acetamidopentyl)acetamide

The synthesis of this compound is most commonly achieved through the direct acetylation of its diamine precursor. However, other strategies can also be employed to introduce the acetamide (B32628) functionalities.

Acetylation of Diamine Precursors (e.g., cadaverine)

The most straightforward and widely used method for preparing this compound is the direct acetylation of 1,5-diaminopentane, commonly known as cadaverine (B124047). medchemexpress.comglpbio.comselleckchem.comnih.gov This reaction involves treating cadaverine with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The nucleophilic primary amine groups of cadaverine react with the electrophilic carbonyl carbon of the acetylating agent to form the corresponding amide bonds.

The reaction is typically carried out in a suitable solvent and may be performed in the presence of a base to neutralize the acidic byproduct (e.g., acetic acid or hydrochloric acid) and drive the reaction to completion.

Table 1: Reagents for Acetylation of Cadaverine

Acetylating AgentByproductTypical Reaction Conditions
Acetic AnhydrideAcetic AcidOften performed neat or in a polar aprotic solvent. Can be run at room temperature or with gentle heating.
Acetyl ChlorideHydrochloric AcidRequires a base (e.g., triethylamine, pyridine) to scavenge HCl. Often performed at low temperatures to control reactivity.

This direct acetylation approach is efficient and provides high yields of the desired N,N'-diacetylated product. The monoacetylated intermediate, N-(5-aminopentyl)acetamide, can also be isolated under controlled conditions. medchemexpress.comglpbio.comselleckchem.comnih.gov

Alternative Synthetic Routes to Acetamide Functionalities

While direct acetylation is prevalent, alternative methods for forming acetamide groups can be applied to synthesize this compound. These can include amidation reactions where a carboxylic acid derivative is coupled with an amine. For instance, reacting 5-acetamidopentanoic acid with an amine source under dehydrating conditions could, in principle, yield the target compound. smolecule.com However, for a symmetrical molecule like this compound, the acetylation of the diamine precursor remains the most practical and common synthetic strategy.

This compound as a Precursor in Advanced Chemical Synthesis

The bifunctional nature of this compound, with its two amide groups and flexible pentyl linker, makes it an attractive starting material or fragment for constructing more complex molecules with specific biological or chemical functions.

Incorporation into Complex Molecular Architectures (e.g., Siderophore Analogues like Desferrioxamine B Derivatives)

Siderophores are iron-chelating compounds produced by microorganisms. Desferrioxamine B is a clinically used siderophore that contains repeating units derived from 1-amino-5-(hydroxyamino)pentane. google.com Synthetic strategies aimed at producing analogues of Desferrioxamine B often utilize precursors that share structural similarities with its building blocks. google.com

While this compound itself is not a direct precursor in the canonical synthesis of Desferrioxamine B, its structural relative, N-(5-aminopentyl)-N-(benzyloxy)acetamide, is a key intermediate. acs.orgacs.org The synthesis of this intermediate involves protecting one amine of cadaverine, followed by N-acetylation and subsequent modifications. acs.orgacs.org This highlights the utility of the N-acetylated pentanediamine (B8596099) scaffold in building up the complex structure of siderophore analogues. The synthesis of Desferrioxamine B and its derivatives involves a series of condensation and reduction steps starting from key intermediates like O-protected N-(4-cyanobutyl)hydroxylamine. google.com

Derivatization for Pharmacological Probe Development (e.g., β-Carboline and Indole (B1671886) Conjugates, Mercaptobenzamide Analogues)

The diamine backbone of this compound is a versatile scaffold for creating derivatives with potential pharmacological activity. By modifying or replacing the acetyl groups, or by using the mono-acetylated precursor, a variety of functional moieties can be introduced.

Indole Conjugates: Research into marine natural products has led to the synthesis of indole-containing compounds with antifouling properties. For example, N-(5-aminopentyl)-2-(6-bromo-1H-indol-3-yl)acetamide has been synthesized as an analogue of the natural product phidianidine A. acs.org This synthesis involves coupling 6-bromo-1H-indole-3-acetic acid with N-Boc-1,5-diaminopentane, followed by deprotection. This demonstrates how the cadaverine backbone, which forms this compound upon diacetylation, can be functionalized with complex heterocyclic systems like indoles. acs.org

β-Carboline and Other Heterocyclic Conjugates: The synthesis of various heterocyclic compounds often involves building blocks that can be readily functionalized. While direct conjugation of β-carbolines to this compound is not prominently described, the general principle of using diamine linkers is well-established in medicinal chemistry for creating bivalent ligands or probes that can interact with multiple biological targets.

Mercaptobenzamide Analogues: The core structure of this compound can be adapted to create other amide-containing molecules. For instance, the synthesis of novel benzothiazole (B30560) derivatives with potential anti-tubercular activity has involved the use of chloroacetyl chloride to create N-substituted acetamide intermediates. rsc.org This type of reaction could be applied to precursors like mono-acetylated cadaverine to generate mercaptobenzamide analogues.

Table 2: Examples of Pharmacological Probes Based on the N-Substituted Pentanediamine Scaffold

Probe ClassExample MoietySynthetic StrategyPotential Application
Indole Conjugates6-Bromo-1H-indole-3-acetamideAmide coupling of indole acetic acid with mono-protected cadaverine. acs.orgAntifouling agents. acs.org
Triazole-based ScaffoldsN-(substitutedphenyl)-2-(triazol-3-ylthiol)acetamidesMulti-step synthesis involving the formation of a triazole ring followed by alkylation with a chloroacetamide derivative. bohrium.comAnticholinesterase agents for neurodegenerative diseases. bohrium.com
Coumarylthiazole Derivatives2-(diethylamino)-N-(4-(coumarin-3-yl)thiazol-2-yl)acetamideSynthesis involves linking a coumarylthiazole unit to an acetamide moiety. researchgate.netAcetylcholinesterase inhibitors. researchgate.net

Methodological Advancements in N-Substituted Acetamide Synthesis Relevant to the Compound

The synthesis of N-substituted acetamides is a fundamental transformation in organic chemistry, and ongoing research seeks to develop milder, more efficient, and more versatile methods. These advancements are relevant to the synthesis of this compound and its derivatives.

Recent developments include:

Catalytic Amidation: The use of catalysts, such as those based on borane, can facilitate the direct amidation of carboxylic acids and amines under mild conditions, avoiding the need for stoichiometric activating agents. beilstein-journals.org For example, BH3 has been used to directly prepare amides from carboxylic acids. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, including the synthesis of acetamide derivatives. nih.govresearchgate.net This can lead to shorter reaction times, higher yields, and cleaner reaction profiles. For instance, it has been used in the synthesis of quinazolinone derivatives and pyrazole (B372694) ring formation. nih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis is gaining traction for the production of amides, offering advantages in terms of scalability, safety, and process control. The use of coupling reagents like EDC·HCl has been adapted for continuous flow mechanochemistry synthesis of amides. beilstein-journals.org

Novel Coupling Reagents: The development of new and improved coupling reagents for amide bond formation continues to be an active area of research, aiming for higher efficiency, lower cost, and reduced side reactions.

These methodological advancements provide a broader toolbox for chemists to synthesize this compound and its analogues with greater control and efficiency, paving the way for further exploration of their properties and applications.

Advanced Analytical Characterization in Research Contexts

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic separation, provides exceptional sensitivity and selectivity for the analysis of N-(5-acetamidopentyl)acetamide.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Metabolomics

Untargeted metabolomics, a comprehensive analytical approach to study metabolites in biological systems, frequently employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of compounds like this compound. In this technique, complex mixtures are first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) before being introduced into the mass spectrometer for detection and fragmentation analysis.

This compound has been identified as a differential metabolite in various biological studies. For instance, in studies of porcine fecal metabolomes, this compound was detected using UHPLC-MS/MS and was found to be among the most significantly downregulated metabolites in middle-aged pigs compared to younger ones. researchgate.netmdpi.comresearchgate.net Similarly, it has been identified in the cecal contents of laying hens, in the serum of beagles, and as a differential yolk metabolite in chicken embryos, showcasing the broad applicability of LC-MS/MS for its detection in diverse biological samples. semanticscholar.orgsemanticscholar.orgfrontiersin.orgresearchgate.net In a study on the effects of probiotics in pigs, this compound was identified as part of a metabolic network associated with specific gut microbiota, highlighting its potential role in host-microbe interactions. mdpi.com

The typical analytical setup involves separation on a reverse-phase column, such as a C18 or a Hypesil Gold column. mdpi.comsemanticscholar.orgsemanticscholar.org Mobile phases commonly consist of water and a polar organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. mdpi.comsemanticscholar.orgsemanticscholar.org The mass spectrometer, often a high-resolution instrument like an Orbitrap Q Exactive, detects the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ in its respective ionization mode. semanticscholar.orgnih.gov Tandem MS (MS/MS) experiments provide structural information through fragmentation of the precursor ion.

Table 1: Experimental LC-MS/MS Data for this compound
ParameterValueSource
Precursor Type[M+H]+ nih.gov
Precursor m/z187.1441 nih.gov
Ionization ModePositive nih.gov
Top 5 Fragment Peaks (m/z)88.02, 86.10, 128.11, 145.13, 72.05 nih.gov
Precursor Type[M-H]- nih.gov
Precursor m/z185.1296 nih.gov
Ionization ModeNegative nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Integration for Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility before analysis.

GC-MS has been successfully used to identify this compound in research contexts, such as in the analysis of extracts from marine actinobacteria to find potential antifouling compounds. In one such study, the compound was identified as a component of the extract through GC-MS analysis.

A general GC-MS method suitable for metabolomics involves separation on a fused silica (B1680970) column, such as a DB-WAX column, with helium as the carrier gas. biorxiv.org A ramped oven temperature program is used to elute compounds based on their boiling points and interaction with the stationary phase. biorxiv.org The eluted compounds are then ionized, typically by electron ionization (EI), and the resulting mass spectrum provides a characteristic fragmentation pattern that can be compared against spectral libraries for identification. biorxiv.org Public databases contain reference GC-MS spectra for this compound, facilitating its identification in unknown samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of this compound and Related Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. weebly.com It provides detailed information about the carbon-hydrogen framework of a compound. While specific, detailed NMR spectral data for this compound is not extensively published in primary literature, reference spectra, including ¹³C NMR, are available in public databases which confirm its symmetric diamide (B1670390) structure. nih.gov

The utility of NMR in this context is well-demonstrated by the detailed structural analysis of closely related compounds. For instance, in the synthesis of precursors for the drug Desferrioxamine B, ¹H and ¹³C NMR were used extensively to confirm the structures of intermediates such as tert-Butyl (5-(N-(benzyloxy)acetamido)pentyl)carbamate and N-(5-Aminopentyl)-N-(benzyloxy)acetamide. acs.org The chemical shifts (δ), coupling constants (J), and integration of peaks in ¹H NMR spectra, along with the chemical shifts in ¹³C NMR, allow for the precise assignment of each atom within the molecular structure. acs.orgresearchgate.net Two-dimensional NMR techniques like COSY and HETCOR are often used to establish connectivity between protons and carbons, further solidifying the structural assignment. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for a Related Compound, N-(5-Aminopentyl)-N-(benzyloxy)acetamide
NucleusTechniqueKey Chemical Shifts (δ) in ppmSource
¹HNMR (600 MHz, DMSO-d₆)7.42–7.39 (m, 5H, Ar-H), 4.87 (s, 2H, Ar-CH₂), 3.59 (t, 2H), 2.75 (m, 2H), 2.01 (s, 3H, COCH₃), 1.53 (m, 4H), 1.26 (m, 2H) acs.org
¹³CNMR (150 MHz, DMSO-d₆)171.0 (C=O), 134.9, 129.4, 128.7, 128.5 (Ar-C), 75.3 (Ar-CH₂), 44.2, 41.4, 32.8, 28.9, 26.4, 23.6 (Aliphatic C), 20.3 (COCH₃) acs.org

Chromatographic Separations for Compound Isolation and Purity Assessment in Research

Chromatographic techniques are fundamental not only for the analysis of this compound as part of a mixture but also for its isolation and the assessment of its purity. The choice of chromatographic method depends on the scale and purpose of the separation.

For the isolation of related acetamide (B32628) compounds from synthetic reaction mixtures, column chromatography is frequently employed. researchgate.net This can involve normal-phase chromatography using silica gel or, for more polar compounds, reverse-phase chromatography. acs.orgtandfonline.com For example, a related precursor, N-(5-Aminopentyl)-N-(benzyloxy)acetamide, was purified using reverse-phase automated flash column chromatography with a water/acetonitrile gradient. acs.org Polyamide resins are also effective stationary phases for separating compounds with amide and carboxyl groups due to hydrogen bonding interactions. carloerbareagents.comprep-hplc.comscielo.br

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a synthesized or isolated compound. researchgate.netselleckchem.com A reverse-phase HPLC method, often using a C18 column with a water/acetonitrile or water/methanol mobile phase, can effectively separate the target compound from impurities. sielc.com The purity is determined by integrating the peak area of the compound of interest relative to the total area of all peaks in the chromatogram, typically monitored by a UV detector. An HPLC method developed for a similar compound, Acetamide, N-(5-amino-2,4-dimethylphenyl), was noted to be scalable and suitable for isolating impurities in preparative separations. sielc.com

Metabolomic Profiling and Biological System Interactions of N 5 Acetamidopentyl Acetamide

Occurrence and Differential Regulation in Animal Metabolomes

N-(5-acetamidopentyl)acetamide has been identified as a differentially regulated metabolite in the metabolomes of several animal species, indicating its potential role in physiological processes such as aging and metabolic shifts.

Modulation in Porcine Aging Models and Fecal Metabolomics

Studies utilizing untargeted metabolomics on fecal samples from pigs of different age groups have revealed significant age-related variations in the metabolic profile. In these studies, this compound was identified as a key differential metabolite.

Research comparing the fecal metabolomes of young (one-year-old), middle-aged (four-year-old), and elderly (eight-year-old) pigs found distinct changes. plos.orgfrontiersin.org Notably, this compound showed the most significant downregulation in middle-aged pigs when compared to their younger counterparts. plos.orgfrontiersin.orgresearchgate.netnih.gov This suggests a potential role for this compound as a biomarker in the biological aging process of swine, with its levels decreasing as the animals move from youth to middle age. plos.org

Table 1: Differential Regulation of this compound in Porcine Fecal Metabolomics

Comparison Group Regulation Status of this compound Significance
Middle-aged vs. Young Pigs Most significantly downregulated metabolite High

Data derived from untargeted metabolomics of fecal samples from pigs at different life stages. plos.orgfrontiersin.orgresearchgate.net

Changes in Avian Lipid Metabolism Pathways During Physiological Transitions (e.g., Induced Molting in Laying Hens)

Induced molting is a practice used in the poultry industry to rejuvenate the reproductive system of laying hens, a process that significantly impacts liver and intestinal function, particularly lipid metabolism. mdpi.comnih.gov Metabolomic analysis of cecal contents from laying hens undergoing induced molting has been correlated with transcriptomic data from the liver to understand the gut-liver axis.

In a study investigating the interaction between cecal metabolites and liver lipid metabolism, this compound was identified as one of the top 20 metabolites showing a strong correlation with genes associated with lipid metabolism. mdpi.comfrontiersin.org This finding suggests that this compound, present in the cecum, may be involved in regulating the expression of genes related to lipid metabolism in the liver through the enterohepatic circulation, thereby influencing the laying performance of hens during this physiological transition. mdpi.comfrontiersin.org

Presence and Dynamic Changes in Plant Stress Responses

The role of this compound extends to the plant kingdom, where its presence has been noted in studies investigating plant responses to environmental stressors.

Alterations Under Salt Stress in Glycine max (Soybean) Seedlings

Salt stress is a significant abiotic stress that adversely affects plant growth and productivity by causing osmotic stress and ionic toxicity. mdpi.com Plants, including the soybean (Glycine max), respond to salt stress through a complex cascade of molecular, physiological, and metabolic changes. plos.orgmdpi.comnih.gov Comprehensive studies integrating transcriptomics, proteomics, and metabolomics have been conducted to elucidate these response mechanisms in soybean seedlings. researchgate.netmdpi.com These analyses have identified numerous differentially expressed genes and metabolites, including various lipids, flavonoids, amino acids, and organic acids, that are either up- or downregulated under saline conditions. plos.orgfrontiersin.orgmdpi.comnih.gov

However, based on a review of current integrated multi-omics studies on soybean salt tolerance, there is no specific mention of alterations in the levels of this compound. plos.orgfrontiersin.orgresearchgate.netmdpi.comnih.govsmolecule.com

Interplay with Microbiota in Gastrointestinal Systems

Metabolites within the gastrointestinal (GI) tract are often the result of complex interactions between the host and its gut microbiota. This compound has been identified in the context of these microbial ecosystems.

Correlation with Specific Microbial Taxa (e.g., Lactobacillus, Prevotellaceae_NK3B31_group)

Research into antibiotic alternatives in pig production has shed light on the intricate relationships between gut microbiota and metabolites. A study comparing the effects of the probiotic Lactobacillus delbrueckii subsp. bulgaricus (LDB) with antibiotics on the gastrointestinal tract of growing-finishing pigs used 16S rRNA sequencing and non-targeted metabolomics. nih.gov

The results showed that a diet supplemented with LDB led to an increase in Lactobacillus abundance and a decrease in the abundance of the Prevotellaceae_NK3B31_group. nih.gov Co-occurrence network analysis, which maps the correlations between different microbial taxa and metabolites, identified a significant network involving the Prevotellaceae_NK3B31_group. nih.govsathyabama.ac.in this compound was found to be a component of this Prevotellaceae_NK3B31_group network. nih.govsathyabama.ac.inmdpi.com This correlation suggests that the abundance of this compound in the porcine gut is linked to the population of bacteria from the Prevotellaceae_NK3B31_group. nih.gov

Table 2: Correlation of this compound with Gut Microbiota in Pigs

Microbial Taxon Associated Metabolite Network Study Context
Prevotellaceae_NK3B31_group This compound, Treponema_2, monolaurin, penciclovir, glycerol (B35011) 3-phosphate Comparison of probiotic (LDB) vs. antibiotic diet in female growing-finishing pigs

Data from co-occurrence network analysis of fecal samples. nih.govsathyabama.ac.in

Influence of Probiotic Interventions on Metabolite Profiles

Probiotic interventions can significantly modulate the metabolic landscape of the gastrointestinal tract, influencing the abundance of various metabolites, including this compound. Research involving the administration of Lactobacillus delbrueckii subsp. bulgaricus (LDB) as an antibiotic substitute in female growing-finishing pigs has shed light on these interactions. mdpi.comresearchgate.net

In this study, the metabolomic profile of fecal samples was analyzed to understand the effects of the LDB probiotic. The results highlighted the importance of specific microbiota-metabolite networks in mediating the probiotic's impact on gastrointestinal health. mdpi.com One of the key networks identified was the "Prevotellaceae_NK3B31_group network". mdpi.comresearchgate.net This network, which was more abundant in the control group compared to the probiotic-treated group, consists of specific bacteria and metabolites that are believed to interact. mdpi.com this compound was identified as a core component of this network, suggesting its role is influenced by the probiotic-induced shifts in the gut microbiota. mdpi.comresearchgate.net

The components of the Prevotellaceae_NK3B31_group network are detailed in the table below.

CategoryComponent Name
Microbiota Prevotellaceae_NK3B31_group
Treponema_2
Metabolites This compound
Monolaurin
Penciclovir
Glycerol 3-phosphate
Data sourced from a study on the effects of Lactobacillus delbrueckii subsp. bulgaricus on the gastrointestinal tract microbiota and metabolomics profile of pigs. mdpi.com

These findings indicate that the presence and concentration of this compound in the gastrointestinal environment can be modulated by probiotic supplementation, specifically through the probiotic's influence on bacterial populations like the Prevotellaceae_NK3B31_group. mdpi.com

Elucidation of Associated Biochemical Pathways

Metabolomic studies have identified this compound as a relevant compound in several key biochemical networks, linking it to fundamental cellular processes.

This compound has been repeatedly identified in studies investigating the interplay between metabolites and the metabolism of amino acids and lipids across different biological systems.

In a study on the developmental stages of chicken embryos, this compound was noted as a differential metabolite. The research highlighted that the nutrient metabolism in female embryos was predominantly associated with lipid and amino acid metabolism during the early embryonic phase. mdpi.com Similarly, research on aging in pigs identified this compound as a metabolite that showed significant downregulation with age. researchgate.net These age-related changes were associated with alterations in several biological pathways, including lipid and amino acid metabolism. researchgate.netmdpi.com

Further evidence comes from an analysis of laying hens, where this compound was recognized as a key differential metabolite interacting with genes involved in liver lipid metabolism. nih.govsemanticscholar.org It was among the top 20 metabolites showing significant connectivity to these genes. nih.gov In the plant kingdom, integrated analyses of soybean seedlings under salt stress revealed that this compound was a differentially expressed metabolite. nih.govresearchgate.net The metabolic pathways significantly enriched in this context included those related to amino acid biosynthesis and degradation, as well as fatty acid biosynthesis and metabolism. nih.govresearchgate.net

The following table summarizes research findings linking this compound to metabolic pathways.

Study SubjectContextAssociated Metabolic PathwaysFinding
Pigs AgingAmino Acid Metabolism, Lipid MetabolismSignificant downregulation of the metabolite with age. researchgate.net
Laying Hens Induced MoltingLiver Lipid MetabolismIdentified as a key differential metabolite interacting with lipid-related genes. nih.gov
Chicken Embryos DevelopmentAmino Acid Metabolism, Lipid MetabolismIdentified as a differential metabolite in early-stage female embryos. mdpi.com
Soybean Salt StressAmino Acid & Fatty Acid MetabolismIdentified as a differentially expressed metabolite in enriched metabolic pathways. nih.govresearchgate.net

Beyond amino acid and lipid networks, this compound is also connected to pathways involved in the synthesis of nucleotides and essential coenzymes.

The same multi-omics study on soybean seedlings that linked the compound to lipid and amino acid metabolism also identified a significant enrichment of metabolic pathways for pyrimidine (B1678525) and purine (B94841) metabolism, as well as for pantothenic acid and coenzyme A (CoA) biosynthesis, among the differentially expressed metabolites that included this compound. nih.govresearchgate.net Pantothenic acid, also known as vitamin B5, is the essential precursor for the synthesis of CoA. oregonstate.edunih.gov CoA is a fundamental cofactor in numerous metabolic reactions, including the synthesis and degradation of fatty acids and the operation of the citric acid cycle. nih.gov

This connection is reinforced by the study on aging pigs, which found that age-related changes in metabolites, including the downregulation of this compound, were linked to alterations in pyrimidine metabolism. researchgate.netmdpi.com Cytidine-5-monophosphate, a product of pyrimidine metabolism, was observed to decline with age, highlighting the pathway's relevance in the aging process. mdpi.com The biosynthesis of CoA from pantothenic acid is a multi-step enzymatic process that is critical for cellular function. nih.govyoutube.com The association of this compound with this pathway in soybeans suggests its potential involvement in or regulation by these core metabolic activities. nih.govresearchgate.net

Theoretical and Computational Studies of N 5 Acetamidopentyl Acetamide

Molecular Modeling and Simulation Approaches for Conformational Analysis

The conformational flexibility of N-(5-acetamidopentyl)acetamide, imparted by its rotatable single bonds, is a critical determinant of its molecular recognition properties and biological activity. Understanding the accessible conformations and their relative energies is, therefore, a primary goal of theoretical studies. A variety of computational techniques are employed for this purpose, ranging from quantum mechanics to classical molecular mechanics.

Quantum Mechanical (QM) Methods: Methods like Density Functional Theory (DFT) provide a highly accurate description of the electronic structure and, consequently, the geometry and energy of the molecule. For a molecule like this compound, DFT calculations, for instance at the B3LYP/6-31G(d) level of theory, can be used to perform a systematic search of the conformational space. nih.gov This involves rotating the key dihedral angles of the pentyl chain and the acetamide (B32628) groups to locate all minimum energy conformations. The output of such an analysis is typically a Ramachandran-like plot showing the relative energies of different conformers, which helps in identifying the most stable, low-energy shapes the molecule is likely to adopt.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: While QM methods are accurate, they are computationally expensive for larger systems or for simulating molecular motion over time. Molecular mechanics force fields (e.g., MM3) offer a faster alternative for the conformational analysis of flexible molecules like diamines. rti.orgresearchgate.net These classical methods model atoms as spheres and bonds as springs, allowing for rapid energy calculations.

To study the dynamic behavior of this compound in a biological environment, such as in aqueous solution, molecular dynamics (MD) simulations are the preferred tool. chemrxiv.orgrsc.org In an MD simulation, the molecule is placed in a simulated box of solvent (e.g., water), and Newton's equations of motion are solved for every atom over a period of time, typically nanoseconds to microseconds. This generates a trajectory of the molecule's movement, revealing how it folds, flexes, and interacts with its surroundings. cambridge.orgmdpi.comaip.org Analysis of the MD trajectory can provide information on stable conformations in solution, the lifetime of these conformations, and the formation of intramolecular hydrogen bonds.

The following table summarizes key computed descriptors for this compound, which are foundational for any computational study.

PropertyValueReference
Molecular FormulaC9H18N2O2 nih.gov
Molecular Weight186.25 g/mol nih.gov
IUPAC NameThis compound nih.gov
InChIKeyFQKKPLXFGDCBJT-UHFFFAOYSA-N nih.gov
Canonical SMILESCC(=O)NCCCCCNC(=O)C nih.gov
Topological Polar Surface Area58.2 Ų nih.gov
Rotatable Bond Count8 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov

In Silico Prediction of Compound Behavior and Interactions within Biological Systems

Beyond conformational analysis, computational tools are instrumental in predicting the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential biological activities of this compound. Web-based platforms like pkCSM and SwissADME utilize graph-based signatures and machine learning models trained on large datasets of known compounds to make these predictions. uq.edu.aunih.govswissadme.ch

These predictions are crucial in early-stage drug discovery and biochemical research to assess the "drug-likeness" of a molecule and to anticipate its behavior in a living organism, thereby reducing the reliance on costly and time-consuming experimental assays.

Predicted Pharmacokinetic (ADMET) Properties: The following table presents a selection of ADMET properties for this compound predicted using the pkCSM server. These parameters provide an initial assessment of how the compound might be absorbed, distributed in the body, metabolized, and excreted.

ParameterPredicted ValueInterpretation
Water Solubility (logS)-0.957Good water solubility.
Caco-2 Permeability (logPapp)-0.542Low permeability across intestinal wall.
Intestinal Absorption (Human)72.58%Moderately absorbed from the intestine.
Blood-Brain Barrier (BBB) Permeability (logBB)-1.289Unlikely to cross the blood-brain barrier.
CYP2D6 SubstrateNoNot likely to be metabolized by this key drug-metabolizing enzyme.
Total Clearance (log(ml/min/kg))0.287Predicted to have moderate clearance from the body.

Predicted Drug-Likeness and Physicochemical Properties: The SwissADME server provides predictions for physicochemical properties and compliance with various "rule-of-five" filters, which are guidelines to evaluate the drug-likeness of a molecule.

Parameter/RulePredicted Value/StatusInterpretation
Lipophilicity (LogP o/w)-0.28Hydrophilic nature.
Lipinski's Rule of FiveYes; 0 violationsGood oral bioavailability is likely.
Ghose FilterNo; 2 violations (MW, WLOGP)Does not fit the profile for a typical orally active drug based on this filter.
Bioavailability Score0.55Indicates a 55% probability of having good oral bioavailability.
Lead-likenessNo; 1 violation (Rotatable bonds > 7)Slightly more flexible than a typical lead compound.

The in silico data suggest that this compound is a water-soluble, hydrophilic molecule. nih.gov Its compliance with Lipinski's rule of five suggests it possesses properties that would make it a candidate for oral administration, although its predicted intestinal absorption is moderate. The molecule is not predicted to be a substrate for the major metabolic enzyme CYP2D6, indicating it may have a longer half-life in the body. Its inability to cross the blood-brain barrier suggests its biological actions would be confined to the periphery. These computational predictions provide a foundational dataset that can guide the design of future experiments to explore the biological roles and applications of this compound.

Exploration of Structural Analogues and Derivatives in Fundamental Research

Design and Synthesis of N-(5-acetamidopentyl)acetamide Analogues with Modified Linkers or Terminal Groups

The synthesis of analogues based on the this compound scaffold is a key strategy in medicinal and materials chemistry. Researchers design these derivatives by altering the length of the central alkyl chain and replacing the terminal acetamide (B32628) groups with other functional moieties to tune the molecule's properties, such as basicity, hydrogen bonding capacity, and steric profile. acs.org

A prominent example is the creation of synthetic analogues of marine natural products like phidianidine A. acs.orguit.no In these syntheses, a core diamine linker, such as 1,5-diaminopentane (the precursor to this compound), is coupled with other chemical entities, like brominated indole (B1671886) moieties, to generate new compounds. acs.org The synthetic schemes often involve standard peptide coupling reactions, for instance, using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to attach acyl groups to the diamine linker. acs.org

Modifications explored in these synthetic libraries include:

Varying Linker Length: Using diaminoalkanes with chains shorter or longer than five carbons to alter the distance between terminal functional groups. acs.org

Modifying Terminal Groups: Replacing the simple acetyl group with more complex aromatic or heterocyclic structures, or substituting the amide with more basic functionalities like guanidine (B92328). acs.orgucsd.edu For example, in the development of Hepatitis C virus (HCV) inhibitors, extending a substituent with a polar acetamide group was found to be a critical modification. ucsd.edu

Introducing Asymmetry: Creating analogues where the two terminal groups are different, allowing for more targeted interactions with biological macromolecules.

These synthetic strategies are not limited to one field. Similar approaches, using diaminoalkane linkers as spacers, have been employed to synthesize novel hybrids of β-carboline and salicylic (B10762653) acid as potential anticancer agents and to develop new classes of HCV NS5B polymerase inhibitors. mdpi.com The goal is to create molecules with optimized spatial and electronic properties for specific biological targets. units.it

Structure-Activity Relationship (SAR) Investigations in Experimental Models (Non-Clinical)

Once synthesized, these libraries of analogues undergo rigorous structure-activity relationship (SAR) studies to understand how specific chemical features influence their biological effects. These non-clinical investigations are crucial for identifying the most potent and selective compounds for further development. nih.govnih.gov

Key findings from SAR studies on such analogues reveal that slight structural changes can lead to significant differences in biological activity. nih.gov For instance, in the context of antifouling agents derived from the marine natural product phidianidine A, both the length of the linker and the nature of the terminal group are critical for activity. acs.orgresearchgate.net Analogues with longer linkers (five or six carbons) and highly basic terminal guanidine groups showed the most potent inhibitory effects on barnacle settlement, whereas those with shorter linkers or less basic primary amine terminals were inactive. acs.org This suggests that both the spatial separation of the functional groups and the hydrogen bonding capacity are essential for the desired biological effect. acs.org

Similarly, in the development of antibacterial agents, modifications to linker length and the inclusion of aromatic rings have been shown to modulate antimicrobial activity. nih.gov These SAR studies provide a rational basis for optimizing lead compounds, guiding chemists in designing next-generation molecules with improved potency and more desirable pharmacological profiles. nih.govmdpi.com

Enzyme Modulatory Activities (e.g., HCV NS5B Polymerase Inhibition, Histone Deacetylases)

The structural elements of this compound, particularly the acetamide group, are important features in the design of specific enzyme inhibitors.

HCV NS5B Polymerase Inhibition: The Hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase essential for viral replication, making it a prime target for antiviral drugs. ucsd.edunih.gov Non-nucleoside inhibitors (NNIs) represent a class of drugs that bind to allosteric sites on the enzyme, away from the active site, inducing a conformational change that blocks its function. ucsd.edunih.govwikipedia.org

SAR studies on various NNI scaffolds have highlighted the importance of the acetamide moiety. In one study on pyridazinone derivatives, the extension of a substituent with a polar acetamide group at its end resulted in a greater than 50-fold increase in inhibitory potency against the NS5B enzyme. ucsd.edu X-ray crystallography revealed that this significant improvement was due to the formation of additional hydrogen bonds between the terminal acetamide group and key amino acid residues (Asp318, Asp225, and Asn291) within the allosteric binding pocket of the NS5B protein. ucsd.edu This demonstrates that the acetamide group can serve as a critical pharmacophore for enhancing binding affinity. Further SAR studies on indole-based HCV NS5B inhibitors also led to the discovery of potent acetamide derivatives. researchgate.net

Histone Deacetylases (HDACs): Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from histone proteins. nih.gov The inhibition of HDACs has emerged as a promising strategy in cancer therapy, as it can lead to the re-expression of tumor suppressor genes. nih.gov The design of HDAC inhibitors often involves a pharmacophore model consisting of a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme.

The flexible alkyl chain of this compound is analogous to the linker region in many HDAC inhibitors. Synthetic strategies have involved creating novel HDAC inhibitors by varying the length of this aliphatic chain to optimize interaction with the enzyme's catalytic tunnel. science.gov For example, potent and selective HDAC inhibitors have been developed based on an aminophenyl benzamide (B126) scaffold, where SAR studies led to optimized molecules for clinical investigation. nih.gov Click chemistry has also been used to generate libraries of HDAC inhibitors, discovering lead compounds with potent activity against specific HDAC isozymes and cancer cell lines. nih.gov

Interaction with Cellular Processes in In Vitro Systems

Analogues structurally related to this compound, particularly those that mimic natural polyamines, have been shown to interact with and disrupt various fundamental cellular processes, such as cell proliferation and apoptosis (programmed cell death), especially in cancer cell lines. nih.govmdpi.com

Polyamine analogues are designed to exploit the polyamine transport system to enter cells, where they can interfere with the functions of natural polyamines, which are essential for cell growth and differentiation. mdpi.comportlandpress.com In vitro studies on human breast and lung cancer cell lines have shown that synthetic polyamine analogues can effectively inhibit cell growth. mdpi.comnih.gov The mechanisms of action are often multifactorial and can include:

Induction of Apoptosis: Many polyamine analogues are cytotoxic to tumor cells because they trigger programmed cell death. nih.govmdpi.com

Modulation of Polyamine Metabolism: These analogues can down-regulate key enzymes in polyamine biosynthesis, such as ornithine decarboxylase (ODC), while strongly inducing catabolic enzymes like spermidine/spermine (B22157) N1-acetyltransferase (SSAT). mdpi.comnih.gov This dual effect depletes natural polyamines and produces cytotoxic byproducts, contributing to the antitumor effect.

Alteration of Chromatin Structure: Some long-chain polyamine analogues, known as oligoamines, are potent inducers of nucleosomal array oligomerization, effectively condensing chromatin. portlandpress.com This can alter gene expression and rapidly halt cell growth, leading to cell cycle arrest. portlandpress.com

Slight variations in the structure of these analogues can cause large changes in their biological effects, highlighting the specificity of their interactions within the cell. nih.gov For example, studies with different breast cancer cell lines have shown that the response to polyamine analogues can be synergistic when combined with traditional chemotherapeutic agents. aacrjournals.org

Anti-Fouling Activity Studies of Marine Natural Product Analogues

Biofouling, the accumulation of marine organisms on submerged surfaces, poses significant challenges to maritime industries. sci-hub.semdpi.com Research into environmentally friendly antifouling agents has turned to marine natural products, many of which possess potent, non-toxic repellent properties. uit.nonih.govmdpi.com

Synthetic analogues inspired by these natural products, often incorporating structural features reminiscent of this compound, have been a major focus of this research. acs.orguit.no A key example is the study of phidianidine A, a marine alkaloid. uit.noresearchgate.net A library of simplified, synthetic analogues of phidianidine A was created to probe the structural requirements for antifouling activity. acs.org These analogues were tested for their ability to inhibit the settlement of cyprid larvae of the barnacle Amphibalanus improvisus. acs.orguit.no

The results demonstrated a clear structure-activity relationship:

Linker Length is Crucial: Analogues with a five-carbon (pentylene) or six-carbon (hexylene) linker were the most active. acs.org

Terminal Group Basicity is Key: Compounds with a highly basic guanidine group at the terminus were potent inhibitors, while those with a primary amine (like N-(5-aminopentyl)-2-(6-bromo-1H-indol-3-yl)acetamide) were inactive. acs.org

The Heterocyclic Core Can Be Simplified: Potent activity was achieved even after removing the complex 1,2,4-oxadiazole (B8745197) ring found in the natural product, provided the linker and terminal group were optimal. acs.orguit.no

The most effective analogue identified in one study was even more potent than the natural phidianidine A, showcasing the power of synthetic chemistry to improve upon nature's designs. acs.org

Table 1: Antifouling Activity of Phidianidine A and Synthetic Analogues Against A. improvisus Cyprid Settlement

Compound ID Linker Length (CH₂) Terminal Group IC₅₀ (µg/mL) acs.org
Phidianidine A (1) 5 Guanidine (in oxadiazole) 4.0
8c 5 Amine > 5 (inactive)
9c 5 Guanidine 2.2
9d 6 Guanidine 0.7

Perspectives and Future Directions in Chemical Biology and Metabolomics Research

Potential of N-(5-acetamidopentyl)acetamide as a Biochemical Marker in Experimental Models

A biochemical marker is a measurable indicator of a biological state or condition. This compound has been identified as a differential metabolite in several experimental models, suggesting its potential as a biomarker for various physiological and pathological states.

In metabolomics studies of aging, the compound was found to be significantly downregulated in the feces of four-year-old pigs compared to one-year-old pigs, highlighting its potential as a biomarker for senescence-related metabolic shifts. mdpi.comresearchgate.netresearchgate.net Conversely, its concentration was observed to be upregulated in the cecal contents of rabbits suffering from diarrhea after being fed antibiotic-free diets, indicating it could serve as a marker for gut dysbiosis or specific enteric pathologies. nih.gov

The compound's utility as a marker extends to stress responses in diverse organisms. In agricultural science, integrated multi-omics analysis of soybean seedlings under salt stress identified this compound as a differentially expressed metabolite correlated with hundreds of differentially expressed genes, pointing to its role as a potential marker for salt stress response in plants. mdpi.com Similarly, in animal husbandry, it was identified as a key metabolite in studies investigating the effects of probiotics on the gastrointestinal health of pigs and the metabolic response of laying hens to induced molting. nih.govmdpi.com Furthermore, in a study on the immunomodulatory effects of a casein phosphopeptide-selenium chelate in beagles, this compound was among the metabolites identified, suggesting its relevance as a marker in nutritional immunology. semanticscholar.org

The following table summarizes research findings where this compound has been identified as a potential biomarker.

Table 1: this compound as a Potential Biomarker in Research

Experimental Model Biological Context Observed Change in Compound Level Potential Application as a Marker
Pig (Sus scrofa) Aging (Fecal Metabolome) Significant downregulation Senescence and age-related metabolic decline. mdpi.comresearchgate.net
Rabbit (Oryctolagus cuniculus) Diarrhea (Cecal Metabolome) Upregulation Gut health, dysbiosis, and enteric disease. nih.gov
Soybean (Glycine max) Salt Stress Correlation with gene expression Plant stress response and tolerance. mdpi.com
Laying Hen (Gallus gallus domesticus) Induced Molting (Cecal Metabolome) Correlation with lipid metabolism genes Metabolic adaptation to physiological stress. nih.gov
Pig (Sus scrofa) Probiotic Intervention (GIT Metabolome) Part of a key microbial-metabolite network Gastrointestinal tract function and response to probiotics. mdpi.com
Beagle (Canis lupus familiaris) Nutritional Immunology Identified as a relevant metabolite Immune response to dietary supplements. semanticscholar.org

Role in Elucidating Complex Physiological and Pathological Mechanisms

Beyond its role as a marker, this compound is implicated in the functional pathways of complex biological mechanisms. Its structural similarity to polyamines, such as spermine (B22157) and spermidine, suggests it may be involved in the highly regulated polyamine metabolic pathway, which is crucial for cell growth, differentiation, and proliferation. smolecule.comaacrjournals.org While its analogue, N1,N12-diacetylspermine, has been extensively studied as a urinary biomarker in various cancers, the role of this compound in these pathways is an area for further investigation. aacrjournals.orgnih.govjst.go.jp

Metabolomics studies have begun to place this compound within specific mechanistic contexts:

Gut Microbiome Interaction: In studies on pigs and rabbits, the abundance of this compound was correlated with specific gut microbiota. In pigs, it was part of a co-occurrence network involving the Prevotellaceae_NK3B31_group, suggesting it plays a role in the mechanism by which probiotics modulate gastrointestinal function. mdpi.com In rabbits with diarrhea, its increased levels were significantly correlated with alterations in gut microbiota families like Parasutterella, pointing to its involvement in the pathogenesis of gut disorders. nih.gov

Metabolic Stress Response: In laying hens undergoing induced molting, a period of significant metabolic stress, this compound was one of the top metabolites found to be correlated with key genes involved in lipid metabolism, such as CYP2D6 and CYP2J21. nih.gov This suggests its role in the intricate regulation of metabolic pathways during physiological stress.

Aging: The significant decrease of this compound in the fecal metabolome of aging pigs suggests its involvement in the metabolic reprogramming that occurs during senescence. mdpi.comresearchgate.netresearchgate.net

Plant Biology: In soybeans, the correlation of this compound with a vast number of genes downregulated after salt stress indicates it is part of a larger regulatory network governing the plant's response to abiotic stress. mdpi.com

Integration into Multi-Omics Research Frameworks for Systems Biology Understanding

The true potential of metabolites like this compound is realized when they are studied within a systems biology context using multi-omics frameworks. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of biological systems.

Several studies have successfully placed this compound within such a framework:

An integrated analysis of the transcriptome and metabolome in laying hens revealed a correlation between cecal metabolites, including this compound, and hepatic genes related to lipid metabolism. nih.gov This connection between the gut metabolome and liver gene expression provides a systemic view of metabolic regulation.

In soybeans, the combination of transcriptomic, proteomic, and metabolomic data showed that this compound was a key differentially expressed metabolite linked to the plant's complex response to salinity. mdpi.com

Research on rabbits combined microbiome, transcriptome, and metabolomic data to link antibiotic-free diet-induced diarrhea to specific changes in gut microbiota and associated metabolites like this compound. nih.gov

A study on the immunomodulatory function of a dietary supplement in beagles utilized both transcriptomics and metabolomics, identifying differentially expressed genes and metabolites, including this compound, which were enriched in immune and metabolic pathways. semanticscholar.org

These examples demonstrate that this compound is not just an isolated molecule but a component of complex, interconnected biological networks. Its integration into multi-omics analyses helps to bridge the gap between genetic potential and functional outcome, which is the core goal of systems biology. biorxiv.org

Development of Novel Research Tools and Probes Based on the Compound's Scaffold

The chemical structure of this compound, featuring a flexible pentylene chain with terminal acetamide (B32628) groups, makes its underlying scaffold a valuable platform for chemical synthesis. smolecule.com The core structure, particularly its deacetylated precursor N-(5-aminopentyl)acetamide, provides reactive amine groups that can be readily modified. smolecule.comacs.org

This has been leveraged in the development of sophisticated research tools:

Fluorescent Probes: The N-(5-aminopentyl)acetamide structure has been used as a conjugable linker in the creation of fluorescent probes. In one study, it served as the scaffold to attach a fluorescent moiety to an A3 adenosine (B11128) receptor antagonist. lookchem.com Such probes are invaluable for visualizing receptor distribution and dynamics in biological systems.

Complex Molecule Synthesis: The aminopentyl acetamide backbone has served as a key building block in the multi-step total synthesis of complex natural products. For instance, N-(5-aminopentyl)-N-(benzyloxy)acetamide was a crucial intermediate in a modular synthesis of Desferrioxamine B, a bacterial siderophore used clinically as a chelating agent. acs.org

The versatility of the this compound scaffold, with its combination of a hydrophobic chain and hydrophilic, reactive ends, makes it an attractive starting point for medicinal chemists and chemical biologists aiming to design novel probes, drug delivery systems, or bioactive molecules with tailored properties. cymitquimica.com

Table 2: Mentioned Chemical Compounds

Compound Name Other Names/Synonyms
This compound N,N'-1,5-Pentanediylbis[acetamide], Diacetylcadaverine
N-(5-aminopentyl)acetamide Monoacetylcadaverine, N-Acetylcadaverine
N1,N12-diacetylspermine DiAcSpm
N-(5-aminopentyl)-N-(benzyloxy)acetamide
Acetic Anhydride (B1165640)
Desferrioxamine B
Spermine
Spermidine
Cadaverine (B124047) 1,5-Diaminopentane
CYP2D6 Cytochrome P450 2D6
CYP2J21 Cytochrome P450 2J21

Q & A

Q. Table 1: Common Reagents and Conditions

StepReagents/ConditionsPurpose
15-aminopentane derivative, acetic anhydride, DMF, 0°CAcylation
2NaOH (aq.), RT, 12hHydrolysis/neutralization
3Recrystallization (ethanol/water)Purification

Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or HPLC .

Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should be analyzed?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 1.5–2.1 ppm (pentyl chain CH2), δ 2.0–2.2 ppm (acetamide CH3), and δ 6.5–7.5 ppm (amide NH, if detectable) .
    • 13C NMR : Carbonyl (C=O) at ~170 ppm, methyl carbons at ~22–25 ppm .
  • IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide I) and ~1550 cm⁻¹ (amide II) .
  • Mass Spectrometry : Molecular ion peak (M+H⁺) matching the molecular weight (e.g., 188.24 g/mol) .

How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Advanced Research Question
Contradictions may arise due to assay variability or compound stability. Strategies include:

Orthogonal Assays : Validate cytotoxicity using MTT (cell viability) and ATP luminescence (metabolic activity) assays .

Purity Verification : Confirm compound integrity via HPLC (>95% purity) and NMR .

Cell Line Selection : Test across multiple lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

Q. Table 2: Example Data Discrepancy Analysis

Assay SystemObserved IC50 (μM)Potential Confounder
MTT (HeLa)12.5 ± 1.2Serum interference
ATP (HEK293)25.3 ± 2.1Differential uptake

What computational methods are suitable for predicting the binding affinity of this compound to target proteins?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., enzyme pockets) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (GROMACS/AMBER) .
  • Quantum Mechanics : Calculate HOMO-LUMO gaps to predict electron transfer potential .

Q. Table 3: Key Computational Parameters

ParameterValueRelevance
Docking Score (kcal/mol)-8.2Binding affinity
HOMO-LUMO Gap (eV)4.5Reactivity

How can structure-activity relationship (SAR) studies be systematically conducted on this compound derivatives?

Advanced Research Question

Structural Modifications : Vary substituents on the pentyl chain or acetamide group (e.g., halogenation, alkylation) .

Biological Testing : Screen derivatives for antimicrobial activity using broth microdilution (MIC values) .

Data Correlation : Use regression models to link structural descriptors (e.g., logP, polar surface area) to activity .

Q. Table 4: Example SAR Data

DerivativeSubstituentMIC (μg/mL)logP
1-H321.2
2-Cl82.5

What are the critical parameters to consider when designing stability studies for this compound?

Basic Research Question

  • Storage Conditions : Test degradation at 4°C, 25°C (60% RH), and 40°C (75% RH) over 6 months.
  • Analytical Methods : Monitor via HPLC (retention time shifts) and FTIR (functional group integrity) .
  • Light Exposure : Use amber vials to assess photodegradation .

Q. Table 5: Stability Study Design

ConditionTime (months)Degradation (%)
4°C6<5
40°C/75% RH635

How can researchers address solubility challenges of this compound in biological assays?

Advanced Research Question

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .
  • pH Adjustment : Solubilize in PBS (pH 7.4) or acetate buffer (pH 5.0) .
  • Surfactants : Incorporate Tween-80 (0.01%) for in vitro studies .

What are the best practices for evaluating the metabolic stability of this compound?

Advanced Research Question

In Vitro Models : Use liver microsomes (human/rat) to measure half-life (t1/2) .

LC-MS/MS Analysis : Quantify parent compound and metabolites .

Enzyme Inhibition : Test CYP450 isoform interactions (e.g., CYP3A4) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-acetamidopentyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(5-acetamidopentyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.